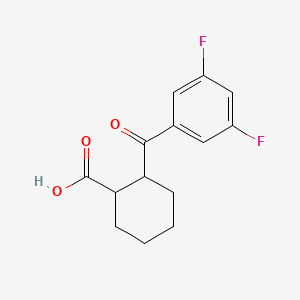
cis-2-(3,5-Difluorobenzoyl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-(3,5-Difluorobenzoyl)cyclohexanecarboxylic acid: is a specialized organic compound characterized by its unique structural features. It consists of a cyclohexane ring substituted with a difluorobenzoyl group at the 2-position and a carboxylic acid group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(3,5-Difluorobenzoyl)cyclohexanecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanecarboxylic acid as the starting material.
Activation: The carboxylic acid group is activated using reagents such as thionyl chloride (SOCl2) to form the corresponding acid chloride.
Coupling Reaction: The activated acid chloride is then coupled with 3,5-difluorobenzoyl chloride under controlled conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: cis-2-(3,5-Difluorobenzoyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to modify the functional groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the cyclohexane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, cis-2-(3,5-Difluorobenzoyl)cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its difluorobenzoyl group can interact with biological targets, making it useful in drug discovery.
Medicine: In the medical field, this compound may be explored for its therapeutic properties. Its ability to modulate biological pathways can lead to the development of new treatments for various diseases.
Industry: The compound's properties make it suitable for use in the development of advanced materials and coatings. Its chemical stability and reactivity can be harnessed in industrial applications.
Mechanism of Action
The mechanism by which cis-2-(3,5-Difluorobenzoyl)cyclohexanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. The difluorobenzoyl group can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
cis-2-(3,4-Difluorobenzoyl)cyclohexanecarboxylic acid
cis-2-(3,5-Dichlorobenzoyl)cyclohexanecarboxylic acid
cis-2-(3,5-Dibromobenzoyl)cyclohexanecarboxylic acid
Uniqueness: cis-2-(3,5-Difluorobenzoyl)cyclohexanecarboxylic acid stands out due to its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its chemical and biological properties compared to its analogs.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Properties
Molecular Formula |
C14H14F2O3 |
|---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
2-(3,5-difluorobenzoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H14F2O3/c15-9-5-8(6-10(16)7-9)13(17)11-3-1-2-4-12(11)14(18)19/h5-7,11-12H,1-4H2,(H,18,19) |
InChI Key |
DKEFSAZRLDEJNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(=O)C2=CC(=CC(=C2)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















